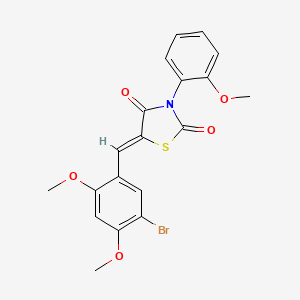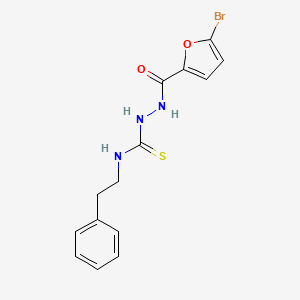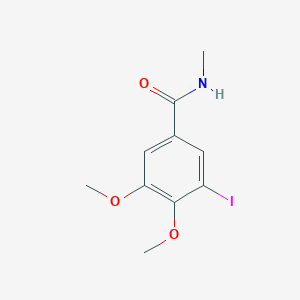![molecular formula C22H20N6 B4541631 8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541631.png)
8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
The compound "8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine" is part of a class of molecules that has attracted significant attention due to their interesting chemical structures and potential biological activities. This class of compounds, including triazolopyrimidines, has been extensively studied for their synthesis methods, molecular and structural characteristics, chemical behaviors, and various properties.
Synthesis Analysis
The synthesis of triazolopyrimidines, such as the compound , typically involves reactions of amino-substituted pyrimidines or pyrroles with various reagents to form the characteristic triazolopyrimidine core. Vorob’ev et al. (2006) discussed the synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines by reacting 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides (Vorob’ev et al., 2006).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines often features a complex system of hydrogen bonds and π-π stacking interactions, leading to varied supramolecular architectures. Canfora et al. (2010) explored the molecular structure of a related triazolopyrimidine derivative, highlighting the importance of hydrogen bonding and π-π interactions in defining the crystal structure (Canfora et al., 2010).
Chemical Reactions and Properties
The chemical behavior of triazolopyrimidines includes a variety of reactions, such as cyclocondensation, which can lead to the formation of new heterocyclic systems. Desenko et al. (1991) studied the imine-enamine tautomerism of dihydroazolopyrimidines, providing insight into the chemical properties of these compounds (Desenko et al., 1991).
Physical Properties Analysis
The physical properties of triazolopyrimidines, including solubility, melting points, and crystal structure, can be significantly influenced by the specific substituents on the core structure. The detailed crystallographic analysis by Canfora et al. (2010) reveals how solvation and crystal packing affect these properties (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of triazolopyrimidines. The work by Karami et al. (2015) on the synthesis of related compounds underlines the importance of reaction conditions in determining the final product's chemical properties (Karami et al., 2015).
Propiedades
IUPAC Name |
11,12-dimethyl-4-(3-methylphenyl)-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-14-7-6-8-17(11-14)20-25-22-19-15(2)16(3)27(12-18-9-4-5-10-23-18)21(19)24-13-28(22)26-20/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLATVBWXLSDEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4541554.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4541564.png)
![methyl (2-{[3-(2-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4541571.png)
![1-(3-chlorophenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4541579.png)
![N-[3-(acetylamino)phenyl]-2-ethoxy-1-naphthamide](/img/structure/B4541599.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4541610.png)
![2-[2-chloro-6-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4541615.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4541616.png)


![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4541645.png)
![6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541648.png)
